9-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and thiophene-based compounds .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
9-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound has shown potential as a bioactive molecule with various pharmacological properties. Studies have indicated its potential as an antimicrobial, antifungal, and anticancer agent .
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 9-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazoline Derivatives: Compounds with similar core structures but different substituents.
Thiophene-Based Compounds: Compounds containing thiophene rings with various functional groups.
Uniqueness
The uniqueness of 9-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C21H20N4O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-6-thiophen-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C21H20N4O3S/c1-27-16-6-5-12(10-17(16)28-2)20-19-14(24-21-22-11-23-25(20)21)8-13(9-15(19)26)18-4-3-7-29-18/h3-7,10-11,13,20H,8-9H2,1-2H3,(H,22,23,24) |
InChI Key |
UKBHODFBVKNRRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=NC=NN25)OC |
Origin of Product |
United States |
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